molecular formula C66H80F3N11O7S B10857950 MS15 (Tfa)

MS15 (Tfa)

Cat. No.: B10857950
M. Wt: 1228.5 g/mol
InChI Key: BUALJYDLGDPEOM-VMWZINGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS15 (TFA) involves the conjugation of an AKT inhibitor with a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthetic route typically includes the following steps:

    Synthesis of the AKT inhibitor: This involves the preparation of the allosteric pan-AKT inhibitor miransertib (ARQ-092).

    Linker attachment: A short linker is attached to the AKT inhibitor.

    Ligand conjugation: The VHL-recruiting ligand is conjugated to the linker.

Industrial Production Methods

Industrial production methods for MS15 (TFA) are not well-documented in the public domain. the synthesis likely follows similar steps as those used in laboratory settings, with optimizations for scale-up and purity.

Chemical Reactions Analysis

Types of Reactions

MS15 (TFA) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of the reactions involving MS15 (TFA) is the degradation of AKT proteins, leading to reduced levels of these proteins in cells .

Scientific Research Applications

MS15 (TFA) has several scientific research applications, including:

Mechanism of Action

MS15 (TFA) exerts its effects by selectively degrading AKT proteins. The mechanism involves:

Properties

Molecular Formula

C66H80F3N11O7S

Molecular Weight

1228.5 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C64H79N11O5S.C2HF3O2/c1-41(44-22-24-45(25-23-44)56-42(2)69-40-81-56)70-61(79)53-38-49(76)39-74(53)62(80)57(63(3,4)5)73-55(78)20-12-10-8-6-7-9-11-13-35-67-54(77)32-21-43-17-14-18-46(37-43)51-30-31-52-60(71-51)75(59(72-52)50-19-15-36-68-58(50)65)48-28-26-47(27-29-48)64(66)33-16-34-64;3-2(4,5)1(6)7/h14-15,17-19,22-31,36-37,40-41,49,53,57,76H,6-13,16,20-21,32-35,38-39,66H2,1-5H3,(H2,65,68)(H,67,77)(H,70,79)(H,73,78);(H,6,7)/t41-,49+,53-,57+;/m0./s1

InChI Key

BUALJYDLGDPEOM-VMWZINGLSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)CCC4=CC(=CC=C4)C5=NC6=C(C=C5)N=C(N6C7=CC=C(C=C7)C8(CCC8)N)C9=C(N=CC=C9)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)CCC4=CC(=CC=C4)C5=NC6=C(C=C5)N=C(N6C7=CC=C(C=C7)C8(CCC8)N)C9=C(N=CC=C9)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.